molecular formula C9H6BrClO3S B15253835 8-bromo-2H-chromene-3-sulfonyl chloride CAS No. 1235439-45-8

8-bromo-2H-chromene-3-sulfonyl chloride

Cat. No.: B15253835
CAS No.: 1235439-45-8
M. Wt: 309.56 g/mol
InChI Key: NIQFXKDUVPCHFV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-bromo-2H-chromene-3-sulfonyl chloride typically involves the bromination of 2H-chromene derivatives followed by sulfonylation. One common method includes the bromination of 2H-chromene-3-sulfonyl chloride using bromine in acetic acid . The reaction conditions often involve moderate temperatures and the use of catalysts to enhance the reaction efficiency. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Comparison with Similar Compounds

Biological Activity

8-Bromo-2H-chromene-3-sulfonyl chloride is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the chromene family and is characterized by the presence of a bromine atom at the 8-position and a sulfonyl chloride functional group at the 3-position of the chromene ring. Its unique structure enhances its reactivity, making it a valuable candidate for various therapeutic applications.

  • Molecular Formula : C₉H₅BrClO₂S
  • Molecular Weight : Approximately 344.01 g/mol

The sulfonyl chloride group significantly contributes to its reactivity, allowing for the formation of various derivatives through nucleophilic substitution reactions with amines, alcohols, and thiols.

The mechanism of action of this compound involves its ability to react with biological nucleophiles. This leads to the formation of covalent bonds with target molecules such as enzymes and receptors, which can modulate their activity. The sulfonyl chloride group is particularly reactive, facilitating these interactions and potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use as antimicrobial agents.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has been found that certain derivatives demonstrate cytotoxic effects against cancer cell lines, including colorectal adenocarcinoma cells (HT-29). The structure-activity relationship indicates that modifications at specific positions can significantly influence their biological efficacy .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, providing a potential therapeutic avenue for inflammatory diseases .

Study on Anticancer Activity

A notable study evaluated the cytotoxic effects of this compound derivatives against HT-29 cells. The results indicated an IC50 value of approximately 17.01 μM, showcasing its potential as an anticancer agent compared to standard drugs like doxorubicin .

CompoundIC50 (μM)Reference Drug IC50 (μM)
This compound17.01 ± 1.355.38 ± 1.40 (Doxorubicin)

Study on Antimicrobial Activity

Another research focused on the antimicrobial efficacy of this compound against several bacterial strains, demonstrating effective inhibition at concentrations below 50 μM. This suggests its potential as a lead compound in developing new antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructure HighlightsUnique Features
6-Bromo-2H-chromene-3-sulfonyl chlorideBromine at position 6Different reactivity profile
8-Chloro-6-fluoro-2H-chromene-3-sulfonyl chlorideFluorine instead of bromineMay influence biological activity
Coumarin SulfonamidesContains coumarin ringEstablished therapeutic uses

The comparative analysis highlights the unique structural features of this compound, particularly its specific halogen substitutions which significantly influence its reactivity and biological activity.

Properties

IUPAC Name

8-bromo-2H-chromene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO3S/c10-8-3-1-2-6-4-7(15(11,12)13)5-14-9(6)8/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQFXKDUVPCHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C(=CC=C2)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801261972
Record name 8-Bromo-2H-1-benzopyran-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801261972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235439-45-8
Record name 8-Bromo-2H-1-benzopyran-3-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235439-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-2H-1-benzopyran-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801261972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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